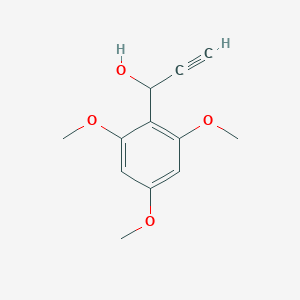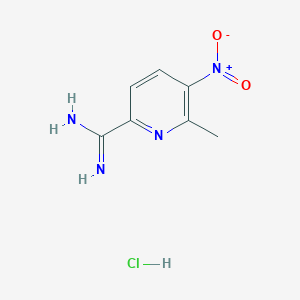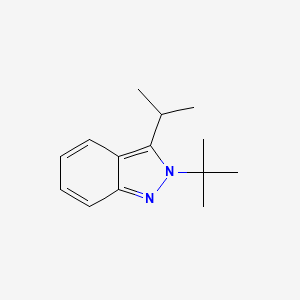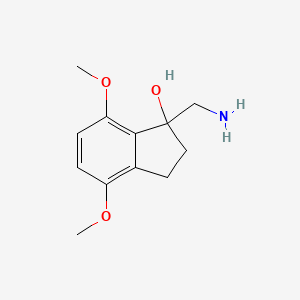
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol This compound features a phenyl ring substituted with three methoxy groups and a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol can be synthesized through the alkynylation of aromatic aldehydes. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
. These methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one or 1-(2,4,6-trimethoxyphenyl)prop-2-ynoic acid.
Reduction: Formation of 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-ol or 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-leukemic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its biological effects . The compound’s methoxy groups and alkyne functionality play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1-(2,3,4-trimethoxyphenyl)prop-2-yn-1-ol
- 3-Phenyl-1-(2,4,5-trimethoxyphenyl)prop-2-yn-1-ol
- 3-Phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-ol
Uniqueness
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of an alkyne group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
CAS No. |
61040-72-0 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h1,6-7,9,13H,2-4H3 |
InChI Key |
SWTIFAXMKKYMLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C#C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)


![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)







![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)
![3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B11885218.png)

